5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride
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Overview
Description
5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride is a heterocyclic compound that contains both furan and oxazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride typically involves the reaction of suitable furan or thiophene derivatives with tosylmethyl isocyanide (TOSMIC) to form the oxazole ring . The reaction conditions often include the use of dimethyl acetal and hydroxylamine hydrochloride to obtain the desired isoxazole derivatives . The cyclization reactions occur with good to excellent yields and are performed under controlled conditions to ensure the purity and stability of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the environmental impact. The use of advanced spectroscopic methods such as UV-vis, FT-IR, LC-MS, 1H-NMR, and 13C-NMR is essential for the structural analysis and quality control of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and oxazole derivatives, such as:
- 2-Methyl-5-(1,2-oxazol-5-yl)-N-[(pyridin-2-yl)methyl]furan-3-sulfonamide .
- 5-Furan-2yl [1,3,4]oxadiazole-2-thiol .
Uniqueness
5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride is unique due to its specific combination of furan and oxazole rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in both academic and industrial settings .
Properties
IUPAC Name |
2-methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4S/c1-5-8(15(9,11)12)4-7(13-5)6-2-3-10-14-6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESHFPJLRRFUDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=NO2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587970 |
Source
|
Record name | 2-Methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924865-06-5 |
Source
|
Record name | 2-Methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 924865-06-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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